

# **Application Notes and Protocols: Intravitreal Injection of Xelafaslatide in Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Xelafaslatide |           |
| Cat. No.:            | B12707203     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Xelafaslatide** (formerly ONL1204) is an investigational small molecule inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor family that is a critical regulator of apoptosis (programmed cell death) and inflammation.[1][2][3] In ocular diseases, the activation of the Fas signaling pathway has been implicated in the death of key retinal cells, including photoreceptors and retinal pigment epithelium (RPE).[4][5][6] By blocking this pathway, **Xelafaslatide** is being developed as a neuroprotective therapy to prevent vision loss in a range of retinal diseases, such as geographic atrophy (GA) associated with dry age-related macular degeneration (AMD), retinal detachment, and inherited retinal degenerations (IRDs).[2] [7][8][9] Preclinical studies in mouse models of retinal degeneration have demonstrated the potential of **Xelafaslatide** to preserve retinal structure and function.[4][5][10]

These application notes provide a summary of the preclinical efficacy of **Xelafaslatide** in mouse models and detailed protocols for its intravitreal administration and the subsequent evaluation of its therapeutic effects.

### **Mechanism of Action: Fas-Mediated Apoptosis**

**Xelafaslatide** exerts its protective effects by inhibiting the Fas receptor (also known as CD95), thereby blocking the downstream signaling cascade that leads to inflammation and apoptosis. [1][6] Upon binding of its ligand (FasL), the Fas receptor trimerizes, leading to the recruitment



#### Methodological & Application

Check Availability & Pricing

of the adaptor protein FADD (Fas-Associated Death Domain). This complex then recruits procaspase-8, leading to its cleavage and activation. Activated caspase-8 can then initiate a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which results in the cleavage of cellular proteins and ultimately, apoptosis. **Xelafaslatide**, by inhibiting the initial activation of the Fas receptor, prevents these downstream events.[1]





Click to download full resolution via product page

**Caption:** Fas Signaling Pathway Inhibition by **Xelafaslatide**.



# **Application Notes: Preclinical Efficacy in Mouse Models**

**Xelafaslatide** (ONL1204) has been evaluated in several mouse models of retinal degeneration, demonstrating significant protective effects on retinal structure and function.

# Inherited Retinal Degeneration (IRD) Models (rd10 and P23H mice)

The rd10 and P23H mouse lines are well-established models for retinitis pigmentosa. In both models, intravitreal injection of **Xelafaslatide** resulted in a significant preservation of photoreceptors and retinal function compared to vehicle-treated eyes.[4][5][11]

Table 1: Summary of Xelafaslatide Efficacy in IRD Mouse Models[4][5][11]

| Parameter Assessed       | Mouse Model | Outcome of Xelafaslatide<br>Treatment                            |
|--------------------------|-------------|------------------------------------------------------------------|
| Photoreceptor Cell Death | rd10, P23H  | Decreased number of TUNEL-<br>positive photoreceptors            |
| Retinal Structure        | rd10, P23H  | Preserved thickness of the photoreceptor layer (measured by OCT) |
| Photoreceptor Markers    | rd10, P23H  | Increased expression of rhodopsin and cone-opsin                 |
| Retinal Function         | rd10, P23H  | Increased scotopic and photopic ERG responses                    |
| Apoptosis Pathway        | rd10, P23H  | Decreased caspase-8 activity                                     |
| Inflammation             | rd10, P23H  | Reduced immune cell activation in the retina                     |

# **Chronic Dry Age-Related Macular Degeneration (AMD) Model**



In a chronic mouse model designed to reflect key features of dry AMD, repeat administrations of **Xelafaslatide** demonstrated protective effects on the retinal pigment epithelium (RPE).[10] [12]

Table 2: Summary of **Xelafaslatide** Efficacy in a Chronic Dry AMD Mouse Model[10][12]

| Parameter Assessed | Outcome of Xelafaslatide Treatment |
|--------------------|------------------------------------|
| RPE Structure      | Preserved RPE morphology           |
| Apoptosis Pathway  | Reduced caspase-8 activity         |
| Inflammation       | Decreased inflammation             |

### **Experimental Protocols**

The following protocols are based on methodologies reported in preclinical studies of **Xelafaslatide**.[4][5][10][12]

### **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Methodological & Application





- 1. modernretina.com [modernretina.com]
- 2. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY
  Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with
  Dry AMD BioSpace [biospace.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONL Therapeutics to Report Clinical Data on ONL1204 in [globenewswire.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution ONL Therapeutics [onltherapeutics.com]
- 10. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Intravitreal Injection of Xelafaslatide in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#intravitreal-injection-of-xelafaslatide-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com